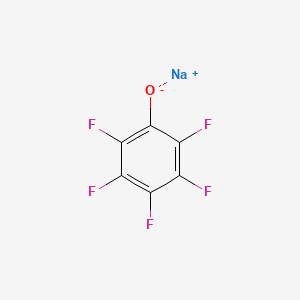
Sodium pentafluorophenolate
Descripción general
Descripción
Sodium pentafluorophenolate is a chemical compound with the molecular formula C6F5NaO . It has an average mass of 206.045 Da and a monoisotopic mass of 205.976700 Da . It is also known by other names such as Natriumpentafluorphenolat (German), Pentafluorophénolate de sodium (French), and 2,3,4,5,6-pentafluorophenol, sodium salt .
Synthesis Analysis
The synthesis of this compound involves fragment condensation using carbodiimide as a condensing agent or an activated ester method using pentafluorophenol . This method is especially useful in the preparation of Gln-containing peptides .Molecular Structure Analysis
The molecular structure of this compound consists of a sodium atom (Na) bonded to a pentafluorophenolate ion (C6F5O^-) . The pentafluorophenolate ion is a phenolate ion where all the hydrogen atoms of the phenol ring have been replaced by fluorine atoms .Aplicaciones Científicas De Investigación
1. Reduction of α,β-Unsaturated Carbonyl Compounds
Sodium pentafluorophenolate is used as an efficient proton source in sodium borohydride reductions, enabling the regioselective reduction of α,β-unsaturated carbonyl compounds to allylic alcohols in high yield. This process is enhanced by the use of borane scavengers like 1-hexene or N,N,N',N'-tetramethylethylenediamine (Fuller, Williamson, & Singaram, 1994); (Fuller, Williamson, & Singaram, 1995).
2. Carbene Reactions
Pentafluorophenol, which reacts with sodium trichloroacetate, produces unique compounds like pentafluorophenyl orthoformate and tetrakis(pentafluorophenoxy)ethene through a Reimer-Tiemann reaction. This demonstrates its versatility in forming complex organic compounds (Brooke, Cooper, Howard, & Yufit, 1998).
3. Conductivity in Poly(ethylene oxide) Complexes
This compound is utilized in complexes with poly(ethylene oxide) for its impact on conductivity and crystallization properties. These complexes demonstrate diverse conductivity behaviors based on composition and temperature, highlighting the role of this compound in influencing the properties of polymeric materials (Rio & Wright, 1996).
4. Synthesis of Biaryl- and Heterobiaryl Sulfonate Esters
The pentafluorophenyl group serves as an effective sulfonic acid protecting group, facilitating the synthesis of biaryl- and heterobiaryl-pentafluorophenyl-sulfonate esters. This application is crucial in organic synthesis, particularly in reactions like the Suzuki-Miyaura reaction (Avitabile, Smith, & Judd, 2005); (Avitabile, Smith, & Judd, 2005).
5. Oligomerization and Oxide Formation in Bismuth Aryloxides
This compound contributes to the formation of mixed-metal aryloxide complexes, showcasing its role in the synthesis and characterization of novel compounds with potential applications in materials science (Jolas, Hoppe, & Whitmire, 1997).
Propiedades
IUPAC Name |
sodium;2,3,4,5,6-pentafluorophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKSUTIIASULKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392104 | |
| Record name | Sodium pentafluorophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2263-53-8 | |
| Record name | Sodium pentafluorophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1229530.png)



![2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1229539.png)
![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)
![6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1229542.png)
![2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1229544.png)

![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B1229546.png)
![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)

